2-Amino-3-methylbenzonitrile
Overview
Description
2-Amino-3-methylbenzonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a methyl group at the third position on the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Amino-3-methylbenzonitrile involves the reaction of 3-methylbenzonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amino group.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the ammoxidation of 3-methylbenzylamine. This process involves the oxidation of 3-methylbenzylamine in the presence of ammonia and a suitable catalyst, such as vanadium oxide, at high temperatures. The reaction yields this compound with high efficiency and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: The compound can be reduced to form 2-Amino-3-methylbenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-Nitro-3-methylbenzonitrile
Reduction: 2-Amino-3-methylbenzylamine
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-Amino-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylbenzonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-5-methylbenzonitrile
- 2-Amino-6-methylbenzonitrile
Comparison: While these compounds share a similar core structure, the position of the methyl group on the benzene ring can significantly influence their chemical properties and reactivity. 2-Amino-3-methylbenzonitrile is unique due to the specific positioning of the amino and methyl groups, which can affect its interaction with other molecules and its overall stability.
Properties
IUPAC Name |
2-amino-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGRUUJIFRFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445927 | |
Record name | 2-amino-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69797-49-5 | |
Record name | 2-amino-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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